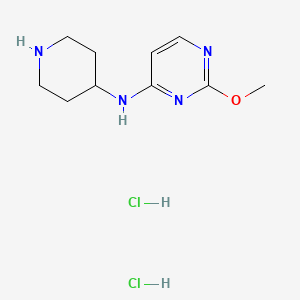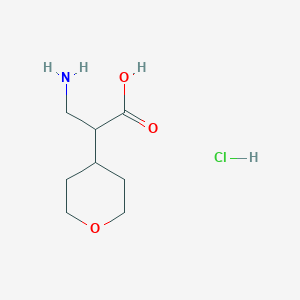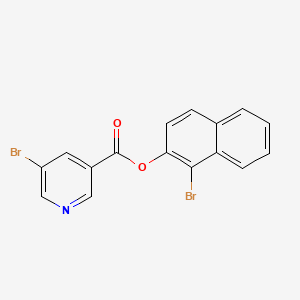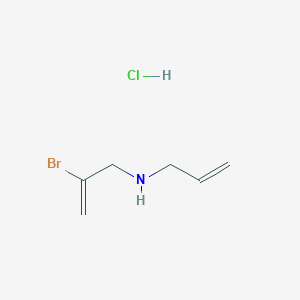
6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is 1S/C13H19NO3/c1-15-11-8-9-4-6-14-7-5-10(9)12(16-2)13(11)17-3/h8,14H,4-7H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound has a melting point of 64-66 degrees Celsius . It is a powder at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases.Scientific Research Applications
Antitubulin Agents
6,7,8-Trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: has been studied for its potential as an antitubulin agent . Tubulin is a protein that is a key component of the cytoskeleton of cells and is involved in cell division. Compounds that can affect tubulin dynamics are considered valuable in cancer therapy as they can inhibit the growth of cancer cells by disrupting microtubule formation. This compound, due to its structure, may bind to tubulin and inhibit its polymerization, thereby possessing anticancer properties.
Synthesis of Anticancer Compounds
The compound has been used as a precursor in the synthesis of naphtho 2,3-a-benzazepine-8,13-diones , which have shown anticancer activity . These derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines, making the parent compound a valuable starting material in medicinal chemistry for developing new anticancer drugs.
Pharmacological Research
As a pharmacologically active compound, 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is of interest in pharmacological research for its potential effects on the central nervous system. Its structure suggests that it could interact with various neurotransmitter receptors or ion channels, which could make it a useful tool in studying neurological processes and disorders.
Chemical Synthesis
This compound is also significant in chemical synthesis as a building block for more complex molecules . Its trimethoxybenzazepine core can be further functionalized to create a wide array of derivatives, each with potentially unique biological activities. This versatility makes it a valuable compound in synthetic organic chemistry.
Molecular Modeling
Due to its unique structure, 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can be used in molecular modeling studies to understand the interaction between small molecules and biological targets . By studying how this compound binds to various proteins, researchers can gain insights into the design of new drugs with improved efficacy and selectivity.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety precautions include avoiding inhalation, ingestion, skin and eye contact, and using personal protective equipment .
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been shown to inhibit the function of their targets, leading to various biological effects . For instance, TMP-bearing compounds can inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic effects . These diverse activities suggest that TMP-bearing compounds may affect multiple biochemical pathways.
Result of Action
Tmp-bearing compounds have been associated with a wide range of biological activities, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic effects . These effects suggest that TMP-bearing compounds may induce various molecular and cellular changes.
properties
IUPAC Name |
6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-11-8-9-4-6-14-7-5-10(9)12(16-2)13(11)17-3/h8,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKGSTKQWIGJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCNCCC2=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2930769.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)
![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)

![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)

![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

![(Z)-1-(4-methylbenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930782.png)



